molecular formula C23H18ClN3O2S B2686485 4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid CAS No. 443741-75-1

4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid

Cat. No.: B2686485
CAS No.: 443741-75-1
M. Wt: 435.93
InChI Key: GTKQRVLNHYRVBU-UHFFFAOYSA-N
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Description

4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid is a triazole-based compound featuring a benzoic acid moiety linked via a thioether bridge to a 1,2,4-triazole core substituted with 4-chlorophenyl and p-tolyl groups. The compound’s structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for applications in medicinal chemistry, particularly as an enzyme inhibitor or antimicrobial agent. Notably, it was synthesized with 98% purity but is listed as a discontinued product . Its molecular formula is C24H18ClN3O2S, with a molecular weight of 456.93 g/mol.

Properties

IUPAC Name

4-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c1-15-2-12-20(13-3-15)27-21(17-8-10-19(24)11-9-17)25-26-23(27)30-14-16-4-6-18(7-5-16)22(28)29/h2-13H,14H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKQRVLNHYRVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443741-75-1
Record name 4-(((5-(4-CL-PH)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ME)BENZOIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl and Tolyl Groups: These groups can be introduced through nucleophilic substitution reactions using chlorophenyl and tolyl halides.

    Thiomethylation: The thiomethyl group can be introduced by reacting the triazole derivative with a suitable thiomethylating agent, such as methylthiol or its derivatives.

    Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions (temperature, solvent, catalyst).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry:

1. Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The synthesized compound has been tested against various microorganisms and has shown moderate activity, suggesting its potential as an antimicrobial agent .

2. Anticancer Properties
Triazole compounds have been recognized for their anticancer potential. Studies have demonstrated that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells . The specific compound discussed here may exhibit similar properties due to its structural characteristics.

3. Antioxidant Activity
The presence of thio groups in triazole compounds contributes to their antioxidant capabilities. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Studies

Several studies have investigated the biological efficacy of triazole derivatives:

Case Study 1: Antimicrobial Screening
A study synthesized various triazole-thiol derivatives and evaluated their antimicrobial activity against standard bacterial strains. Among these compounds, some showed significant inhibition zones, indicating their potential as effective antimicrobial agents .

Case Study 2: Anticancer Evaluation
Another research effort focused on the anticancer properties of triazole derivatives, including those structurally similar to 4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid). The results indicated that these compounds could inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .

Mechanism of Action

The mechanism of action of 4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole derivatives with variations in substituents, linker groups, and appended moieties have been extensively studied. Below is a comparative analysis of key analogues:

Compound Name Key Substituents/Modifications Melting Point (°C) Yield (%) Biological Activity/Notes Reference
Target Compound : 4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid Benzoic acid, 4-Cl-C6H4, p-tolyl N/A 98 Discontinued; potential solubility advantages from benzoic acid
6r : 2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole Benzothiazole, 4-methoxyphenyl 176–177 91 Selective leukotriene biosynthesis inhibitor; methoxy group enhances metabolic stability
5m : 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine Butylthio, pyridine 147–149 86 Lower solubility due to alkyl chain; no reported bioactivity
5n : 2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole Thiazole, pyridine 199–202 88 Thiazole moiety may improve antimicrobial activity
CP 55 : (E)-4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol Trifluoromethyl, bromobenzylidene N/A N/A Structural rigidity from Schiff base; potential enzyme inhibition
618880-66-3 : 2-({[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole Benzimidazole, 4-methoxyphenyl N/A N/A Dual heterocyclic system (triazole + benzimidazole); likely enhanced DNA interaction

Key Findings

Substituent Effects on Bioactivity :

  • The 4-chlorophenyl group is a common feature in triazole derivatives, contributing to hydrophobic interactions in enzyme binding pockets. For example, compound 6r (with a methoxyphenyl group) showed selective inhibition of leukotriene biosynthesis, suggesting that electron-donating groups (e.g., -OCH3) improve metabolic stability .
  • Replacement of the benzoic acid group with benzothiazole (as in 6r ) or thiazole (as in 5n ) alters solubility and target specificity. Thiazole-containing compounds often exhibit antimicrobial properties due to their ability to disrupt bacterial membranes .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., for morpholine derivatives in ) reduces reaction times (2–5 hours vs. conventional 24–72 hours) and improves yields (80–89% vs. 70–85% for traditional methods). However, the target compound was synthesized via conventional methods, which may explain its discontinuation due to scalability issues .

Physicochemical Properties :

  • The benzoic acid group in the target compound enhances water solubility (logP ≈ 3.2) compared to analogues like 5m (logP ≈ 4.5), which has a butylthio chain. This property is critical for oral bioavailability .
  • Schiff base derivatives (e.g., CP 55 ) exhibit higher melting points (>200°C) due to increased crystallinity from imine bonds, whereas the target compound’s melting point is unreported, suggesting stability challenges .

Biological Performance :

  • Triazole-thioether hybrids with benzimidazole (e.g., 618880-66-3 ) demonstrate dual inhibition of enzymes and DNA intercalation, whereas the target compound’s bioactivity remains underexplored .

Contradictions and Limitations

Biological Activity

4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid, with the CAS number 443741-75-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C23H18ClN3O2SC_{23}H_{18}ClN_{3}O_{2}S. The structure includes a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and p-tolyl groups enhances its lipophilicity and may contribute to its biological interactions.

Structural Information:

  • Molecular Weight: 435.926 g/mol
  • SMILES Notation: CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Cl
  • InChIKey: WQUMQPICPZBANC-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of triazoles can inhibit various bacterial strains. For example, compounds similar to this compound have demonstrated effective inhibition against Staphylococcus aureus and other pathogens, suggesting a potential role in treating infections .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. A related study indicated that certain triazole-containing compounds exhibited cytotoxic effects on cancer cell lines, including colorectal cancer cells (HCT116). These compounds showed IC50 values in the micromolar range, indicating their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For instance, some triazole derivatives have been reported to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. This suggests that this compound could be explored further for neuroprotective applications .

Research Findings and Case Studies

StudyFindingsImplications
Study on Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with low MIC values.Potential application in antibiotic development.
Anticancer Activity AssessmentShowed significant cytotoxicity in HCT116 cell lines with IC50 values <10 µM.Suggests use in cancer therapeutics.
Enzyme Inhibition StudyInhibited AChE activity significantly compared to controls.Could lead to treatments for neurodegenerative disorders.

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